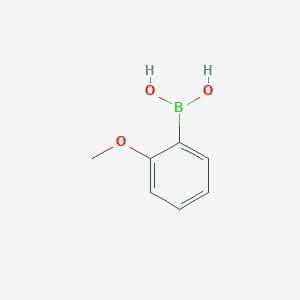

2-Methoxyphenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370057 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-06-9 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenylboronic Acid

CAS Number: 5720-06-9

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in the synthesis of biologically active compounds targeting specific signaling pathways.

Core Properties of this compound

This compound, also known as o-anisylboronic acid, is a white to off-white crystalline powder.[1] Its utility in organic synthesis is underscored by its stability and reactivity in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5720-06-9 | [2] |

| Molecular Formula | C₇H₉BO₃ | [3] |

| Molecular Weight | 151.96 g/mol | [2] |

| Melting Point | 105-110 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in Methanol |

Table 2: Spectroscopic Data Overview

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and the methoxy (B1213986) group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[4] |

Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid like this compound.

Detailed Experimental Protocol: Synthesis of an α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

This protocol describes the synthesis of a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) using this compound.

Reaction: Suzuki-Miyaura coupling of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine with this compound.

Materials:

-

6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (1.0 equivalent)

-

This compound (1.25 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)

-

2 M aqueous potassium carbonate (K₂CO₃) solution

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a solution of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (0.24 mmol) in DMA (2.0 mL), add this compound (0.30 mmol).

-

Add 2 M aqueous potassium carbonate solution (0.25 mL).

-

Add Pd(dppf)Cl₂ (17 mg, 0.024 mmol).

-

Stir the resulting mixture in a capped glass vial at 149 °C overnight.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add brine and extract with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired compound.

Relevance in Drug Discovery: Targeting the α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The synthesis of α7 nAChR agonists highlights the importance of this compound in developing therapeutics for neurological and inflammatory disorders. The α7 nAChR is a ligand-gated ion channel that, upon activation, modulates several downstream signaling cascades.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist, such as the one synthesized using this compound, can lead to anti-inflammatory and anti-apoptotic effects through the modulation of pathways like the JAK2-STAT3 and PI3K/Akt pathways.[6][7]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound (CAS No. 5720-06-9) is a key building block in synthetic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex organic molecules, including those with significant biological activity. The example of its use in the synthesis of an α7 nicotinic acetylcholine receptor agonist demonstrates its direct applicability to drug discovery programs targeting important signaling pathways. This guide provides essential technical information for researchers and professionals working with this versatile compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the underlying reaction mechanism and workflow.

Core Properties of this compound

This compound, also known as o-Anisylboronic acid, is an arylboronic acid that serves as a critical building block in the synthesis of complex organic molecules. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to the creation of biaryl structures prevalent in many pharmaceutical agents and advanced materials.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 151.96 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₉BO₃ | [1][2][3][5] |

| CAS Number | 5720-06-9 | [1][2][3][4][5] |

| Melting Point | 105-110 °C | [3][6] |

| Boiling Point | 319.3 ± 44.0 °C (Predicted) | [3][6] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [3][6] |

| pKa | 8.55 ± 0.58 (Predicted) | [3][6] |

| Appearance | White to off-white crystalline powder or crystals | [6][7] |

| Purity | ≥ 95% - 99% | |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate (B1210297); Soluble in Methanol. | [3][6] |

| Synonyms | 2-Methoxybenzeneboronic acid, o-Anisylboronic acid | [1] |

| PubChem ID | 2733958 | [2] |

Key Applications in Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide range of biaryl compounds, which are significant scaffolds in drug discovery.[1][8] The presence of the ortho-methoxy group can influence the electronic properties and conformation of the resulting biaryl product, making it a valuable tool for fine-tuning molecular structures.[9]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative methodology for the Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl halide. This protocol is based on established methods and serves as a starting point for reaction optimization.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a palladacycle)[8]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, Toluene, DMF)

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[2]

-

Reaction : Heat the reaction mixture to the desired temperature, typically between 80-100 °C, and stir vigorously.[2] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[2]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[2]

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Process

To better understand the chemical transformations and experimental steps, the following diagrams illustrate the catalytic cycle and a general workflow for the Suzuki-Miyaura reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5720-06-9 [chemicalbook.com]

- 4. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 5720-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyphenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile reagent widely utilized in organic synthesis and medicinal chemistry.[1] This document details its key physical characteristics, outlines standardized experimental protocols for their determination, and illustrates relevant chemical processes and workflows.

Core Physical and Chemical Properties

This compound, also known as o-Anisylboronic acid, is an arylboronic acid recognized for its critical role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | [1][3] |

| Molecular Weight | 151.96 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline powder or crystals | [1][6] |

| Melting Point | 105-110 °C | [1][4][5][7] |

| Boiling Point | 319.3 ± 44.0 °C (Predicted) | [2][7] |

| pKa | 8.55 ± 0.58 (Predicted) | [2][8] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate; Soluble in Methanol (B129727). | [2][7][9] |

| CAS Number | 5720-06-9 | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are generalized from standard laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid organic compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently press the open end of a glass capillary tube into the powder to collect a small sample. Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[7][9]

-

Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[2]

-

Approximate Determination: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.[2]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[2][3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[2][7] Repeat the measurement with a fresh sample to ensure consistency.

Solubility Determination

Solubility provides insight into the polarity of a molecule and helps in selecting appropriate solvents for reactions and purifications. The principle "like dissolves like" is a fundamental guide.[10]

Methodology: Qualitative Solubility Test

-

Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, methanol, ethyl acetate) dropwise, in 0.25 mL increments, up to a total volume of approximately 1.5 mL.

-

Observation: After each addition, vigorously shake or stir the mixture and observe if the solid dissolves.[5][6]

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a homogeneous solution.

-

Slightly Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Testing Multiple Solvents: Repeat the procedure with a range of solvents of varying polarities (e.g., water, methanol, chloroform, hexane) to create a solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. This property is crucial for understanding its reactivity, particularly in base-mediated reactions like the Suzuki coupling.[11]

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (often a mixture of water and an organic co-solvent like methanol due to limited water solubility) to create a solution of known concentration (e.g., 1 mM).[12][13] To maintain constant ionic strength, a salt such as KCl (0.15 M) can be added.[12]

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12][13]

-

Titration Setup: Place the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.[12]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[13]

-

Data Collection: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added. Continue this process well past the equivalence point.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] The experiment should be repeated multiple times to ensure accuracy.[12]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for determining the pKa of a boronic acid via potentiometric titration.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.[15][16]

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rose-hulman.edu [rose-hulman.edu]

A Comprehensive Technical Guide to the Solubility of 2-Methoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Methoxyphenylboronic Acid

This compound (also known as o-anisylboronic acid) is a white to light yellow crystalline powder with a molecular formula of C₇H₉BO₃ and a molecular weight of 151.96 g/mol .[2] Its melting point is in the range of 105-110 °C.[2] The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring influences its electronic properties and reactivity in chemical transformations. This versatile reagent is primarily employed in Suzuki-Miyaura cross-coupling reactions to create biaryl and substituted aromatic compounds, which are common motifs in drug candidates, including inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4][5][6][7]

Solubility Profile of this compound and Analogs

Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation development. While specific quantitative data for this compound is scarce, qualitative information and data from structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound

General observations indicate that this compound is insoluble in water and has slight solubility in chloroform (B151607) and ethyl acetate.[8][9] For drug development purposes, formulations in mixtures of DMSO, PEG300, Tween-80, and saline have been shown to achieve a solubility of at least 2.5 mg/mL.[10]

Quantitative Solubility of Analogous Phenylboronic Acids

To provide a quantitative framework, the following tables summarize the solubility of phenylboronic acid and its substituted isomers in various organic solvents. The data is presented as mole fraction solubility at different temperatures. It is anticipated that the methoxy group in this compound will influence its solubility relative to the parent phenylboronic acid, likely increasing its solubility in moderately polar solvents. The solubility of ortho-isobutoxyphenylboronic acid is significantly higher than its meta and para isomers in all tested solvents, which may suggest a similar trend for this compound due to the ortho substitution.[11]

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 | |

| 323.15 | 0.380 | |

| Dipropyl Ether | 293.15 | 0.028 |

| 303.15 | 0.045 | |

| 313.15 | 0.070 | |

| 323.15 | 0.105 | |

| Methylcyclohexane | 293.15 | 0.006 |

| 303.15 | 0.011 | |

| 313.15 | 0.019 | |

| 323.15 | 0.032 |

Data sourced from BenchChem, based on experimental studies of phenylboronic acid and its analogs.[12]

Table 2: Comparison of Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers at 293.15 K

| Solvent | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 0.045 | 0.008 | 0.006 |

| 3-Pentanone | 0.135 | 0.028 | 0.022 |

| Acetone | 0.150 | 0.040 | 0.032 |

Data sourced from a study on isobutoxyphenylboronic acids, demonstrating the effect of substituent position on solubility.[11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following established methods are recommended.

Dynamic (Synthetic) Method

This is a widely used and reliable method for determining the solubility of boronic acids.[12] It involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A mixture of the boronic acid and the solvent of a precisely known composition is heated at a constant, slow rate with vigorous stirring.[12] The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that composition.[12] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[13]

Apparatus:

-

Jacketed glass vessel

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Luminance probe or a light source and detector

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]

-

Equilibrium Point Determination: Continuously monitor the light transmission through the sample. The temperature at which the turbidity completely disappears and the light transmission reaches a maximum is the solid-liquid equilibrium point for that specific mole fraction.[12]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature).

OECD 105 Shake-Flask Method

This is another robust protocol suitable for determining the solubility of compounds with solubilities above 0.01 g/L.[14]

Principle: An excess amount of the solid is equilibrated with the solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Sealed flasks

-

Syringe filters

-

Validated analytical instrument (e.g., HPLC-UV, GC)

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent to ensure a solid phase remains at equilibrium.[14]

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined time (e.g., 24-48 hours).[14]

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.

-

Calculation: Report the solubility as the average concentration from replicate flasks, typically in g/L or mg/mL.

Key Pathways and Workflows

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 4. researchgate.net [researchgate.net]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 5720-06-9 [m.chemicalbook.com]

- 9. This compound | 5720-06-9 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxyphenylboronic acid, a versatile reagent in organic chemistry. Notably, it plays a crucial role as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex organic molecules, including pharmaceuticals and advanced materials.[1] This document outlines a detailed experimental protocol for its synthesis via a Grignard reaction. Furthermore, it presents a thorough characterization of the compound through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), with all quantitative data summarized in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent, formed from 2-bromoanisole (B166433), with a borate (B1201080) ester, followed by acidic hydrolysis.

Reaction Scheme

The overall reaction can be depicted as follows:

-

Grignard Reagent Formation: 2-Bromoanisole reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 2-methoxyphenylmagnesium bromide.

-

Borylation: The Grignard reagent then reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

2-Bromoanisole (C₇H₇BrO)

-

Magnesium (Mg) turnings

-

Dibromoethane (C₂H₄Br₂) (for activation)

-

Triisopropyl borate (C₉H₂₁BO₃)

-

Tetrahydrofuran (THF), anhydrous

-

5% Hydrochloric acid (HCl)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Nitrogen gas (N₂)

Procedure:

-

Initiation: To a 250 ml three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add magnesium turnings (2.9 g). Add a solution of dibromoethane (1.9 g) in anhydrous THF (20 ml) to activate the magnesium.

-

Grignard Reagent Formation: Prepare a solution of 2-bromoanisole (17.1 g, 0.1 mol) and triisopropyl borate in anhydrous THF (50 ml) and add it to the dropping funnel.

-

Reaction: Gently heat the flask to 40°C. Slowly add the solution from the dropping funnel to the activated magnesium. Control the addition rate to maintain the reaction temperature below 60°C.

-

Reflux: After the addition is complete and the magnesium has mostly reacted, heat the mixture to reflux and maintain for 6 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 5% dilute hydrochloric acid until the pH is less than 2 to hydrolyze the boronate ester.

-

Work-up and Purification:

-

Distill the THF solvent. As the solvent volume decreases, the product will begin to precipitate.

-

Cool the mixture and collect the precipitate by filtration.

-

Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

-

Characterization of this compound

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5720-06-9 | |

| Molecular Formula | C₇H₉BO₃ | |

| Molecular Weight | 151.96 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 105-110 °C | [3] |

Spectroscopic Data

-

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | dd, J=7.4, 1.7 Hz | 1H | Ar-H |

| 7.45 | ddd, J=8.3, 7.5, 1.8 Hz | 1H | Ar-H |

| 7.05 | td, J=7.5, 1.0 Hz | 1H | Ar-H |

| 6.95 | d, J=8.3 Hz | 1H | Ar-H |

| 5.80 | s (broad) | 2H | B(OH)₂ |

| 3.90 | s | 3H | -OCH₃ |

-

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-O |

| 136.5 | Ar-C |

| 132.0 | Ar-C |

| 121.5 | Ar-C |

| 115.0 | C-B |

| 110.5 | Ar-C |

| 55.5 | -OCH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Strong, Broad | O-H stretch (B-OH) |

| 3060-3010 | Medium | Aromatic C-H stretch |

| 2960-2840 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1605, 1480 | Strong | Aromatic C=C stretch |

| 1340 | Strong | B-O stretch |

| 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1020 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 750 | Strong | Ortho-disubstituted C-H bend |

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 65 | [M - H₂O]⁺ |

| 107 | 37 | [M - BO₂H₂]⁺ |

| 92 | 24 | [C₆H₄O]⁺ |

| 77 | 31 | [C₆H₅]⁺ |

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Key Reagent Relationships in Synthesis

Caption: Key reagent and intermediate relationships.

References

A Technical Guide to o-Anisylboronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Anisylboronic acid, systematically known as (2-methoxyphenyl)boronic acid, is an organoboron compound that serves as a vital building block in modern organic synthesis. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have established it as an indispensable reagent in the synthesis of complex organic molecules. This guide provides an in-depth overview of its chemical structure, physical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical and materials science research. Boronic acids are widely used in medicinal chemistry and chemical biology for applications ranging from enzyme inhibition to carbohydrate sensing.[1]

The defining feature of o-Anisylboronic acid is the presence of a boronic acid group (-B(OH)₂) and a methoxy (B1213986) group (-OCH₃) at the ortho position of a benzene (B151609) ring. This specific arrangement influences its reactivity and stability, making it a versatile partner in carbon-carbon bond formation.

Core Properties and Chemical Structure

o-Anisylboronic acid is a stable, crystalline solid at room temperature.[2][3][4][5] Its structure consists of a phenyl ring substituted with a boronic acid functional group and an adjacent (ortho) methoxy group.

| Property | Data | Reference(s) |

| IUPAC Name | (2-methoxyphenyl)boronic acid | [4][6] |

| Synonyms | o-Anisylboronic acid, 2-Methoxybenzeneboronic acid | [2][3] |

| CAS Number | 5720-06-9 | [2][3][6] |

| Molecular Formula | C₇H₉BO₃ | [2][6] |

| Molecular Weight | 151.96 g/mol | [2][3][6] |

| Appearance | White to off-white crystalline powder or crystals | [2][4][5][7] |

| Melting Point | 105-110 °C | [2][3][5][7] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate (B1210297); Soluble in Methanol | [5][7] |

Experimental Protocols

Synthesis of o-Anisylboronic Acid

The most common laboratory-scale synthesis of o-Anisylboronic acid involves the formation of a Grignard reagent from an ortho-haloanisole, followed by reaction with a borate (B1201080) ester and subsequent acidic hydrolysis.[1][5][8]

Caption: General workflow for the synthesis of o-Anisylboronic acid.

Detailed Methodology:

-

Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which quenches Grignard reagents.

-

Grignard Reagent Formation:

-

Place magnesium turnings in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction initiates (indicated by bubbling and heat), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

-

-

Borylation:

-

In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.1 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula or a dropping funnel. Maintain the temperature at -78 °C throughout the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH < 2).[5]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water mixture) to yield pure o-Anisylboronic acid.[5]

-

Key Applications

The primary application of o-Anisylboronic acid is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for its ability to efficiently form carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like o-Anisylboronic acid) and an organohalide or triflate.[9][10][11] A base is required to activate the boronic acid for the transmetalation step.[9] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactant Setup: In a reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equivalent), o-Anisylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system via syringe. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.[10]

-

Reaction: Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

-

Other Applications

Beyond the Suzuki coupling, o-Anisylboronic acid and its derivatives are utilized in:

-

Drug Development: As a key intermediate in the synthesis of biologically active compounds and potential drug candidates.[2]

-

Sensor Technology: For the development of chemical sensors, particularly for the detection of glucose and other biomolecules containing diol functionalities.[2]

-

Materials Science: In the creation of advanced materials and conducting polymers.

References

- 1. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-メトキシフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 344660050 [thermofisher.com]

- 5. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 6. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5720-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. byjus.com [byjus.com]

Theoretical Insights into 2-Methoxyphenylboronic Acid: A Technical Guide for Researchers

An in-depth exploration of the computational chemistry, structural properties, and reactivity of 2-Methoxyphenylboronic acid, a key building block in modern organic synthesis and drug discovery.

Introduction

This compound (2-MPBA), also known as o-anisylboronic acid, is an arylboronic acid that has garnered significant attention in the fields of organic chemistry and medicinal chemistry.[1][2] Its utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][3][4] Beyond its role in synthesis, 2-MPBA has shown potential in the development of sensors for biomolecules, such as glucose, owing to its ability to form stable complexes with diols.[1]

Table 1: General Properties of this compound

| Property | Value |

| Synonyms | 2-Methoxybenzeneboronic acid, o-Anisylboronic acid |

| CAS Number | 5720-06-9 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 105 - 110 °C |

| Solubility | Insoluble in water |

The data in this table is compiled from various chemical suppliers and databases.[1][4][5][6][7]

Theoretical Studies: Structural and Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the geometry, electronic structure, and reactivity of molecules like this compound. These computational methods allow for the prediction of various molecular properties, offering insights that complement experimental findings.

Molecular Geometry

The molecular structure of this compound is characterized by a planar phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the ortho position and a boronic acid group (-B(OH)₂). The spatial arrangement of these groups, particularly the orientation of the boronic acid and methoxy groups relative to the phenyl ring, determines the molecule's conformational isomers and their relative stabilities.

While specific, experimentally verified bond lengths and angles for 2-MPBA are not extensively published, theoretical calculations on similar phenylboronic acids provide representative values. For instance, DFT calculations on phenylboronic acid and its derivatives, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been shown to provide reliable geometric parameters. It is established that the B-O bond lengths in boronic acids are typically in the range of 1.36-1.37 Å, indicating partial double bond character due to pπ-pπ interactions.

Table 2: Representative Calculated Geometric Parameters for Phenylboronic Acid Derivatives

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C-B | 1.56 - 1.58 |

| B-O | 1.36 - 1.38 |

| O-H | 0.96 - 0.97 |

| C-O (methoxy) | 1.36 - 1.37 |

| C-C (aromatic) | 1.39 - 1.41 |

| **Bond Angles (°) ** | |

| C-B-O | 118 - 125 |

| O-B-O | 114 - 117 |

| B-O-H | 111 - 116 |

| C-C-O (methoxy) | 115 - 125 |

Note: These values are illustrative and are based on DFT calculations reported for phenylboronic acid and its substituted derivatives. The exact values for this compound would require a specific computational study.

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.

Mulliken Population Analysis: This analysis provides a method for estimating partial atomic charges, offering insights into the electrostatic potential of the molecule. In 2-MPBA, the boron atom is expected to carry a significant positive charge, making it an electrophilic center. The oxygen atoms of the boronic acid and methoxy groups, being highly electronegative, will possess negative charges. The carbon atom attached to the boron will also be influenced by the electron-withdrawing nature of the boronic acid group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. In 2-MPBA, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is expected to have significant contribution from the vacant p-orbital of the boron atom. This distribution makes the boronic acid group a key site for nucleophilic attack during reactions like the transmetalation step in the Suzuki-Miyaura coupling.

Table 3: Representative Calculated Electronic Properties for Phenylboronic Acid Derivatives

| Property | Typical Calculated Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 6.0 eV |

| Mulliken Charge on Boron | +0.5 to +0.8 |

| Mulliken Charge on Oxygen (B-O-H) | -0.6 to -0.8 |

Note: These values are illustrative and are based on DFT calculations reported for phenylboronic acid and its substituted derivatives. The exact values for this compound would require a specific computational study.

Experimental Protocols: Computational Methodology

For researchers wishing to perform theoretical studies on this compound or similar molecules, the following protocol outlines a standard computational approach using Density Functional Theory.

Geometry Optimization and Frequency Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

-

Method: The B3LYP hybrid functional is a widely used and well-validated method for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size. For more precise calculations, a larger basis set such as 6-311++G(d,p) can be employed.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The results of the frequency calculation also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Electronic Structure Analysis

-

Population Analysis: Following a successful geometry optimization, a population analysis (e.g., Mulliken, Natural Bond Orbital [NBO]) can be performed to calculate the partial atomic charges.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the DFT calculation. Visualization of these orbitals can provide a qualitative understanding of the molecule's reactivity.

Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 2-methoxyphenyl group) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The methoxy group at the ortho position of this compound can influence the reaction's kinetics and selectivity through steric and electronic effects.

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable reagent in modern chemistry. While comprehensive theoretical data for this specific molecule is not extensively documented in publicly accessible literature, the established principles of computational chemistry allow for a robust understanding of its structural and electronic properties. By applying standard DFT methodologies, researchers can gain significant insights into the reactivity of 2-MPBA and its derivatives, aiding in the design of novel synthetic routes and the development of new molecules with desired functionalities for applications in drug discovery and materials science. This guide provides a foundational framework for such theoretical explorations, encouraging further computational studies to fully elucidate the nuanced properties of this important chemical building block.

References

- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 5720-06-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds, which are common motifs in biologically active molecules and functional materials.[3][4]

2-Methoxyphenylboronic acid is a valuable building block in these syntheses, allowing for the introduction of the 2-methoxyphenyl group, a key structural element in numerous pharmaceutical compounds and advanced materials. The methoxy (B1213986) group can influence the pharmacological activity and physical properties of the target molecule.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, offering insights into reaction optimization, typical conditions, and expected outcomes.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).[2]

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex (Ar-Pd-Ar') and displacing the halide.[6]

-

Reductive Elimination: The di-organic palladium complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol A outlines a conventional heating method, while Protocol B describes a microwave-assisted procedure that can significantly reduce reaction times.[3][7]

Protocol A: Conventional Heating

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[1]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))[1]

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[1][5]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add the degassed solvent mixture (e.g., Toluene:Water 4:1, 5 mL). Degas the solvent by bubbling an inert gas through it for 15-20 minutes prior to addition.[1]

-

Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol B: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol A, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 equiv), and base (e.g., K₂CO₃, 3.0 equiv).[7]

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).[7]

-

Add the solvent system (e.g., Ethanol/Water 4:1, 5 mL).[7]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[7]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the workup and purification steps as described in Protocol A (steps 8-11).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These serve as a starting point for reaction optimization.

Table 1: Conventional Heating Suzuki Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 90-98 (estimated) |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 70-85 (estimated) |

| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | PdCl₂(dppf) (5) | K₂CO₃ (3) | Ethanol/H₂O | 110 | 12 | 66[7] |

Table 2: Microwave-Assisted Suzuki Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Bromoacetophenone | PdCl₂(dppf) (5) | K₂CO₃ (3) | Ethanol/H₂O | 135 | 40 | 80-90 (estimated) |

| 2 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 150 | 30 | 75-85 (estimated) |

Note: Estimated yields are based on typical outcomes for similar Suzuki coupling reactions.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Inactive Catalyst: Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.

-

Insufficiently Strong Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Low Temperature: Gradually increase the reaction temperature.

-

Oxygen Presence: Ensure the reaction is performed under a strictly inert atmosphere.

-

-

Protodeboronation (Loss of Boronic Acid):

-

This is a common side reaction where the boronic acid reacts with water to give the corresponding arene.

-

Mitigation: Use anhydrous solvents, minimize the amount of water in the reaction mixture, or use a milder base if possible.

-

-

Homocoupling:

-

Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

-

Mitigation: This can sometimes be minimized by adjusting the catalyst and ligand system.

-

For challenging substrates, screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems is often necessary to achieve optimal results. The choice of ligand is particularly critical, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often being effective for difficult couplings.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the Suzuki-Miyaura coupling an indispensable technique in drug discovery and development.[2][3] 2-Methoxyphenylboronic acid is a valuable building block, allowing for the introduction of the ortho-methoxyphenyl group, a common feature in medicinally important compounds.

However, the ortho-methoxy group introduces steric hindrance, which can pose challenges for the coupling reaction.[4][5] This steric bulk can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle, often requiring carefully optimized conditions, including the choice of palladium catalyst, ligand, and base, to achieve high yields.[4][6] These application notes provide an overview of effective palladium catalysts and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.

Application Notes

The success of a Suzuki-Miyaura coupling involving sterically hindered partners like this compound is highly dependent on the selection of the appropriate catalytic system.[4][7]

Catalyst and Ligand Selection:

-

Palladium Precursors: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and [Pd(dppf)Cl₂] are effective for this transformation.[1][8] The choice often depends on the specific coupling partners and reaction conditions.

-

Ligands: For sterically demanding couplings, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial.[6][9] Ligands from the Buchwald group, such as SPhos and XPhos, are known to be highly effective in promoting the coupling of hindered substrates.[8][9] N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for challenging Suzuki-Miyaura reactions, offering high stability and activity.[10][11] For less hindered coupling partners, simpler phosphine ligands like PPh₃ or PCy₃ may suffice.[1][12]

Base and Solvent Selection:

-

Base: A base is required to activate the boronic acid for transmetalation.[8][12] The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][8] For particularly challenging couplings, stronger bases or alternative activators may be necessary.

-

Solvent: The reaction is typically carried out in a two-phase system or in an anhydrous polar aprotic solvent.[1] Common solvent systems include mixtures of toluene (B28343) and water, or 1,4-dioxane (B91453) and water.[1][2] The use of an aqueous phase facilitates the dissolution of the base and the boronate species.

Challenges and Solutions:

-

Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source.[13] This can be minimized by using anhydrous conditions where appropriate, carefully selecting the base, or by converting the boronic acid to a more stable derivative like a trifluoroborate salt or a MIDA boronate ester.[14][15]

-

Low Reactivity: The steric hindrance from the ortho-methoxy group can lead to slow reaction rates and incomplete conversion.[5] This can often be overcome by using higher reaction temperatures, longer reaction times, and employing more active catalyst systems with bulky, electron-rich ligands.[3][4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄)

-

Ligand (if using a precursor like Pd(OAc)₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.01 - 0.05 equivalents). If using a separate ligand, it should be added at this stage.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][2]

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.[2] A typical ratio is 4:1 organic solvent to water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can then be purified by flash column chromatography.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura couplings, highlighting the impact of different catalytic systems on reaction outcomes.

Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of Aryl Halides with Phenylboronic Acid Derivatives.

| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PCy₃ | Aryl triflate | Arylboronic acid | K₃PO₄ | Toluene | RT | High | [12] |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl chloride | Arylboronic acid | KF | Toluene | 80 | High | [9] |

| Pd(dppf)Cl₂ | - | 2'-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/Water | 80-100 | N/A | [1] |

| Pd(PPh₃)₄ | - | 3-Iodo-4-methoxybenzoate | Mesitylboronic ester | NaOPh | Benzene | Reflux | Good | [16] |

| Pd₂(dba)₃ | Buchwald Ligand (1) | 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate | KF | Dioxane | 110 | 82 | [17] |

Note: Yields are reported as "High" or "Good" when specific percentages are not provided in the source material. "N/A" indicates data not available.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

| Parameter | Typical Range/Value | Notes |

| Boronic Acid | 1.1 - 2.0 eq. | An excess is often used to ensure complete consumption of the limiting aryl halide.[16] |

| Base | 2.0 - 3.0 eq. | The choice of base is critical and substrate-dependent. |

| Catalyst Loading | 0.01 - 5 mol % | Higher loadings may be required for challenging substrates.[4] |

| Ligand to Metal Ratio | 1:1 to 4:1 | Optimal ratio depends on the specific ligand and catalyst precursor. |

| Temperature | RT - 120 °C | Sterically hindered couplings often require elevated temperatures.[18] |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion.[2] |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Synthesis of Biaryl Compounds Using 2-Methoxyphenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-methoxyphenylboronic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and visual aids to facilitate the efficient construction of complex biaryl scaffolds.

Introduction

Biaryl structural motifs are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecules from readily available starting materials.[3] this compound is a valuable building block in this context, allowing for the introduction of a sterically demanding and electronically distinct ortho-methoxy-substituted phenyl group, which can significantly influence the pharmacological properties of the resulting biaryl compounds.

This document outlines the principles of the Suzuki-Miyaura reaction, provides detailed experimental protocols for its application with this compound, and presents quantitative data for a range of coupling partners.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle that can be broken down into three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group (2-methoxyphenyl) to the palladium(II) complex. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Experimental Protocols

The following sections provide a generalized protocol and a more specific example for the Suzuki-Miyaura coupling of this compound with aryl halides.

Generalized Protocol

This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine

This protocol is adapted from the synthesis of triarylpyridines and demonstrates the application of this compound in a specific context.[4][5][6][7]

Materials:

-

3,4,5-tribromo-2,6-dimethylpyridine (B2990383) (1.0 equivalent)

-

This compound (3.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (6.0 equivalents)

-